Benserazide hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
While the specific synthesis details of Benserazide hydrochloride are not directly available from the provided sources, its primary role as an inhibitor of the enzyme aromatic L-amino acid decarboxylase (AADC) underpins its synthesis goal. AADC inhibitors like Benserazide are designed to work outside the brain to increase the availability of levodopa for central nervous system conversion to dopamine, essential for Parkinson's disease treatment.
Molecular Structure Analysis
The molecular structure of Benserazide hydrochloride plays a critical role in its function as an AADC inhibitor. While the direct molecular structure analysis is not detailed in the provided documents, the effectiveness of Benserazide in inhibiting AADC suggests a structure that allows it to bind to the enzyme, preventing the decarboxylation of levodopa to dopamine in peripheral tissues.
Chemical Reactions and Properties
Benserazide hydrochloride's chemical properties allow it to inhibit the enzyme AADC. This inhibition is crucial for its use in combination with levodopa, as it prevents levodopa's conversion into dopamine outside the brain, thus ensuring a higher concentration of levodopa reaches the brain.
Physical Properties Analysis
The specific physical properties of Benserazide hydrochloride, such as solubility, melting point, and stability, are not outlined in the documents. However, its formulation with levodopa into tablets for oral administration implies characteristics that favor good bioavailability and stability for therapeutic use.
Chemical Properties Analysis
Benserazide hydrochloride's chemical properties, particularly its ability to inhibit AADC, underscore its therapeutic application. It's this inhibition that facilitates increased levels of levodopa in the central nervous system, which is converted to dopamine to address the symptoms of Parkinson's disease.
The effect of benserazide on the levels of pineal 5-hydroxytryptamine, melatonin synthesizing enzymes, and serum melatonin concentration, indicating its influence on melatonin synthesis by preventing the formation of the substrate, 5-hydroxytryptamine (Ho & Smith, 1982).
Investigation on the differential effects of benserazide on concentrations of 5-hydroxytryptamine, noradrenaline, and dopamine in various regions of the rat brain, suggesting its selectivity in inhibiting monoamine synthesis (Vellucci, 1978).
A study on benserazide as a potential novel fetal hemoglobin inducer in non-carriers of hemoglobin disorders, providing insights into its effects beyond Parkinson's disease treatment (Santos et al., 2020).
Wissenschaftliche Forschungsanwendungen
Effect on Indoleamines : Benserazide reduces melatonin and 5-hydroxytryptamine levels in the rat pineal gland without affecting hypothalamic 5-hydroxytryptamine, demonstrating its selective impact on the pineal gland (Arendt et al., 1981)(source).
Inhibition of Melatonin Synthesis : It inhibits melatonin synthesis by preventing the formation of its substrate, 5-hydroxytryptamine, affecting the diurnal rhythm of hydroxyindole-O-methyltransferase (Ho & Smith, 1982)(source).
Inhibition of Amine Oxidase : Benserazide inhibits clorgyline-resistant amine oxidase in rat cardiovascular tissues, which could benefit Parkinson's disease therapy (Lyles & Callingham, 1982)(source).
High Dose and CNS Function : A high dose of benserazide alone is questionable for studying CNS monoaminergic function as it does not cause depletion of serotonin (5-HT), noradrenaline (NA), or dopamine (DA) (Vellucci, 1978)(source).
Impact on L-DOPA Metabolism : Benserazide reduces central AADC activity in the striatum of rats with nigrostriatal denervation, affecting the metabolism of exogenous L-DOPA (Shen et al., 2003)(source).
Potential as a Fetal Hemoglobin Inducer : Benserazide shows potential as a novel fetal hemoglobin inducer in non-carriers of hemoglobin disorders, marking its utility beyond Parkinson's disease (Santos et al., 2020)(source).
Differential Brain Penetration : It reduces noradrenaline levels in the cerebral cortex but does not significantly affect pineal noradrenaline or dopamine levels, suggesting differential brain area penetration (Ho & Smith, 1983)(source).
Combination Therapy in Parkinson's : In combination with L-DOPA, benserazide can reduce central AADC activity in the striatum of Parkinson's disease rats, potentially mitigating adverse effects of long-term L-DOPA therapy (Wang Jian-wei, 2010)(source).
Enhancing Antidepressant Efficacy : Benserazide may boost the therapeutic effect of tryptophan as an antidepressant by inhibiting its peripheral catabolism (Young, St-Arnaud-Mckenzie, & Sourkes, 1978)(source).
Restless Legs Syndrome Treatment : It is effective and safe in treating restless legs syndrome, rapidly improving sleep quality after the first dose (Benes̆ et al., 1999)(source).
Safety And Hazards
Benserazide hydrochloride is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is also classified as toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Zukünftige Richtungen
Benserazide is currently indicated for use as a combination therapy with levodopa for the treatment of Parkinson’s disease in adults > 25 years of age, with the exception of drug-induced parkinsonism . The European Medicines Agency has conferred an orphan designation upon benserazide hydrochloride as a potential therapy for beta thalassaemia . Studies are ongoing, but no evidence has been formally elucidated as of yet .
Eigenschaften
IUPAC Name |
2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFCBIUXQQYDEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045412 | |
Record name | Benserazide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56424021 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Benserazide hydrochloride | |
CAS RN |
14919-77-8 | |
Record name | Benserazide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14919-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benserazide hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENSERAZIDE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benserazide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-(2,3,4-trihydroxybenzyl)-DL-serinohydrazide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENSERAZIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B66E5RK36Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.